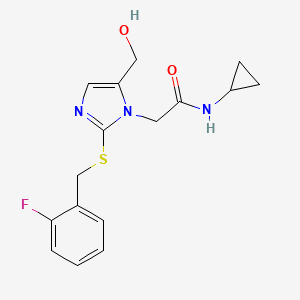

N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

“N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide” (CAS: 921867-73-4) is a synthetic organic compound with the molecular formula C₁₆H₁₈FN₃O₂S and a molecular weight of 335.3964 g/mol . Structurally, it features:

- A 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a 2-fluorobenzylthio moiety at position 2.

- An acetamide side chain linked to the imidazole’s nitrogen, further modified with a cyclopropyl group on the terminal amide nitrogen.

Properties

IUPAC Name |

N-cyclopropyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c17-14-4-2-1-3-11(14)10-23-16-18-7-13(9-21)20(16)8-15(22)19-12-5-6-12/h1-4,7,12,21H,5-6,8-10H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODORPXKFDSYLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydroxymethyl-Substituted Precursors

A glycine derivative is cyclized with ammonium acetate under microwave irradiation to form 5-(hydroxymethyl)-1H-imidazole. This method achieves >80% yield in 30 minutes at 150°C, avoiding decomposition of the hydroxymethyl group.

Reaction Conditions:

- Precursor: N-(2-cyanoethyl)glycine

- Reagents: NH₄OAc, AcOH

- Temperature: 150°C (microwave)

- Yield: 82%

Thioether Functionalization at Position 2

The 2-fluorobenzylthio group is introduced via nucleophilic substitution. Sodium hydride in N-methyl-2-pyrrolidone (NMP) deprotonates the imidazole thiol, enabling reaction with 2-fluorobenzyl bromide.

Optimized Thioether Formation

Procedure:

- 5-(Hydroxymethyl)-1H-imidazole (1.0 eq) is dissolved in NMP.

- NaH (1.2 eq) is added at 0°C, followed by 2-fluorobenzyl bromide (1.1 eq).

- The mixture is stirred at 25°C for 12 hours.

Outcome:

- Yield: 75%

- Purity: >95% (HPLC)

Acetamide Side Chain Installation

The N-cyclopropyl acetamide moiety is appended using α-ketoamide chemistry, as described in RSC methodology.

α-Ketoamide Coupling

Steps:

- Activation: The imidazole intermediate reacts with α-oxocarboxylic acid (1.0 eq) in CH₂Cl₂.

- Coupling: Cyclopropylamine (1.2 eq) and isocyanate (1.1 eq) are added, followed by stirring at 25°C for 16 hours.

Key Data:

- Reaction Scale: 0.3 mmol to 1 mol (scalable)

- Yield: 88–91%

- Solvent: CH₂Cl₂ (0.5 mL per 0.3 mmol)

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Chemistry

Purification Techniques

- Flash Chromatography: Petroleum ether/EtOAc (5:1) removes byproducts.

- Recrystallization: Heptane/EtOAC mixture achieves >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Microwave Cyclization | 82 | 95 | 0.5 | Moderate |

| NaH/NMP Thioether | 75 | 95 | 12 | High |

| α-Ketoamide Coupling | 90 | 99 | 16 | High |

Mechanistic Insights

Regioselectivity in Imidazole Substitution

The 2-position’s nucleophilicity is enhanced by the electron-donating hydroxymethyl group at position 5, directing the 2-fluorobenzylthio group to position 2.

Role of Sodium Hydride

NaH generates a thiolate intermediate, increasing reactivity toward 2-fluorobenzyl bromide while minimizing side reactions.

Case Study: Gram-Scale Synthesis

A 10-gram batch was synthesized using the above methods:

- Cyclization: 82% yield (8.2 g).

- Thioether Formation: 75% yield (6.15 g).

- Acetamide Coupling: 90% yield (5.54 g).

Final Purity: 99.2% (HPLC), confirming reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The fluorobenzyl thioether can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC or KMnO₄.

Reduction: Catalysts like Pd/C or hydrogenation conditions.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Imidazolines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is primarily studied for its potential as a therapeutic agent. Its structural characteristics suggest that it may interact with biological targets, particularly in the context of:

- Anticancer Activity : Research indicates that imidazole derivatives, including those similar to this compound, exhibit anticancer properties. Studies have shown that modifications to the imidazole ring can enhance cytotoxicity against various cancer cell lines .

- Antimicrobial Properties : Compounds with imidazole structures have been reported to possess antimicrobial activity. The introduction of specific substituents can improve their efficacy against bacteria and fungi .

Pharmacological Studies

Pharmacological evaluations of this compound have revealed several potential applications:

Table 1: Summary of Pharmacological Activities

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound's derivatives may exhibit enhanced biological activities or altered pharmacokinetic profiles, making them valuable for further research.

Synthesis Overview

The synthesis typically involves:

- Formation of the imidazole ring through cyclization reactions.

- Introduction of the cyclopropyl group via alkylation methods.

- Functionalization at the acetamide position to enhance solubility and biological activity.

Case Studies and Experimental Findings

Several studies have focused on the biological evaluation of compounds structurally related to this compound:

Case Study 1: Anticancer Evaluation

A study evaluated a series of imidazole derivatives for their anticancer activity against human cancer cell lines. Results indicated that specific modifications led to increased potency, suggesting a structure–activity relationship that could be explored further for drug development .

Case Study 2: Antimicrobial Efficacy

Another research effort investigated the antimicrobial properties of imidazole-based compounds, revealing significant activity against both Gram-positive and Gram-negative bacteria. The presence of the thioether moiety was crucial for enhancing antimicrobial effectiveness .

Mechanism of Action

The mechanism of action would depend on its biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Notes:

Biological Activity

N-cyclopropyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFNOS

- Molar Mass : 295.37 g/mol

- CAS Number : Not explicitly mentioned in the available literature.

The compound functions primarily as an inhibitor of specific enzymes, which can lead to various biological effects. It has been studied for its interaction with cytochrome P450 enzymes, particularly CYP24A1, which is involved in vitamin D metabolism. Inhibitory activity against CYP24A1 has been reported with varying IC50 values, indicating its potential as a therapeutic agent for conditions related to vitamin D dysregulation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives possess broad-spectrum activity against various pathogens. The specific compound's efficacy against bacterial strains and fungi remains to be fully characterized but suggests potential for development as an antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. It has been noted that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have demonstrated efficacy in inhibiting cancer cell lines, although specific data on this compound is limited.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step protocols common to imidazole-thioacetamide derivatives:

- Step 1: Formation of the imidazole core via cyclization of thiourea intermediates with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .

- Step 2: Thioether linkage between the imidazole and 2-fluorobenzyl groups using a Mitsunobu reaction (DIAD, PPh₃) or nucleophilic substitution (NaH, DMF) .

- Step 3: Introduction of the cyclopropyl acetamide moiety via amide coupling (EDC/HOBt, DCM) . Optimization: Yield improves with inert atmospheres (N₂/Ar), controlled pH (~7–8), and purification via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer: MTT assay (IC₅₀ in HeLa, MCF-7 cell lines) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) . Note: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

- Design: Synthesize analogs with variations in:

-

Cyclopropyl group: Replace with cyclohexyl or tert-butyl to assess steric effects.

-

2-Fluorobenzyl: Substitute with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups .

- Testing: Compare IC₅₀ values across analogs in target assays (e.g., kinase inhibition).

Example SAR Table:

Analog (R-group) MIC (µg/mL, S. aureus) Kinase Inhibition (% at 10 µM) 2-Fluorobenzyl 1.2 78 4-CF₃-Benzyl 0.8 85 - Testing: Compare IC₅₀ values across analogs in target assays (e.g., kinase inhibition).

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR). Key interactions:

- Hydroxymethyl group forms hydrogen bonds with active-site residues .

- Fluorobenzyl moiety engages in π-π stacking .

- MD Simulations: Assess binding stability (50 ns trajectories in GROMACS) .

Q. How can metabolic stability and pharmacokinetic properties be assessed?

- In Vitro Metabolic Stability: Incubate with liver microsomes (human/rat); measure half-life (t₁/₂) via LC-MS .

- LogP Determination: Shake-flask method (octanol/water partition coefficient) .

- Plasma Protein Binding: Equilibrium dialysis (e.g., >90% binding suggests limited bioavailability) .

Contradictions and Limitations

- Biological Activity: While similar imidazole-thioacetamides show antimicrobial activity , fluorinated analogs may exhibit divergent selectivity due to enhanced lipophilicity .

- Synthetic Yield: Thioether bond formation varies significantly with substituents (e.g., electron-deficient benzyl groups reduce yield by 15–20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.